molecular formula C12H15N3O2 B12782119 3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide CAS No. 85475-51-0

3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide

Cat. No.: B12782119
CAS No.: 85475-51-0
M. Wt: 233.27 g/mol
InChI Key: FVPYGEUNIULMSJ-UHFFFAOYSA-N
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Description

3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide is a complex organic compound with a unique structure that combines elements of quinoline and ethanimidamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Ethanimidamide Group: The ethanimidamide group can be introduced via a reaction with an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Hydroxylation and Methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the N-hydroxy group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the quinoline core or the ethanimidamide group, potentially yielding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving hydroxylation and methylation. Its structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of inhibitors or activators of specific enzymes.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include hydroxylation and methylation, which are critical for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their functional groups and biological activities.

    Ethanimidamide Derivatives: Compounds such as guanidine derivatives have similar functional groups but differ in their core structures.

Uniqueness

3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide is unique due to its combination of the quinoline core with the ethanimidamide group, along with the presence of N-hydroxy and alpha-methyl groups. This unique structure imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

85475-51-0

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N'-hydroxy-2-(2-oxo-3,4-dihydroquinolin-1-yl)propanimidamide

InChI

InChI=1S/C12H15N3O2/c1-8(12(13)14-17)15-10-5-3-2-4-9(10)6-7-11(15)16/h2-5,8,17H,6-7H2,1H3,(H2,13,14)

InChI Key

FVPYGEUNIULMSJ-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N/O)/N)N1C(=O)CCC2=CC=CC=C21

Canonical SMILES

CC(C(=NO)N)N1C(=O)CCC2=CC=CC=C21

Origin of Product

United States

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